

Reproducibility of Menaquinone-7 Studies on Cardiovascular Health: A Comparative Guide

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Compound of Interest

Compound Name: Menaquinone-7

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The role of **Menaquinone-7** (MK-7), a subtype of vitamin K2, in cardiovascular health is a subject of ongoing scientific investigation. While numerous studies have explored its potential to mitigate vascular calcification and improve arterial stiffness, the reproducibility of these findings remains a critical point of discussion among researchers. This guide provides a comparative analysis of key studies, offering an objective overview of the existing experimental data and methodologies to shed light on the current state of reproducibility in this field.

Quantitative Data Summary of Key Clinical Trials

To facilitate a clear comparison of the available evidence, the following table summarizes the quantitative outcomes from prominent randomized controlled trials (RCTs) investigating the effect of MK-7 on cardiovascular health markers. The selected studies highlight the variability in reported outcomes.

Study (Author, Year)	Population	Intervention	Duration	Key Outcome Measure(s)	Results
Knapen et al. (2015)[1][2]	244 healthy postmenopausal women	180 µ g/day MK-7 or placebo	3 years	Arterial stiffness (Pulse Wave Velocity, Stiffness Index β)	Statistically significant improvement in arterial stiffness with MK-7 supplementation compared to placebo.[1][2]
Diederichsen et al. (2022) [3]	365 men with aortic valve calcification	720 µ g/day MK-7 + 25 µ g/day vitamin D or placebo	2 years	Aortic Valve Calcification (AVC) score	No significant difference in the progression of AVC between the MK-7 and placebo groups.
Vossen et al. (VitaK-CAC Trial) (First results presented 2025)	Patients with coronary artery disease	360 µ g/day MK-7 or placebo	2 years	Coronary Artery Calcification (CAC) score	MK-7 supplementation was shown to slow down the progression of CAC.
Witham et al. (as cited in a 2024 meta-analysis)	Vitamin K2 (400 µ g/day) or placebo	1 year	Pulse Wave Velocity (PWV)	No difference in PWV at 12 months compared to placebo.	

Detailed Experimental Protocols

Variations in experimental design and methodology can significantly contribute to differing study outcomes. Below is a detailed comparison of the protocols from the key studies.

1. Knapen et al. (2015)

- Study Design: Double-blind, randomized, placebo-controlled trial.
- Participants: 244 healthy postmenopausal women, aged 55-65 years. Exclusion criteria included a BMI > 30 kg/m², osteoporosis at baseline, and use of medications known to interfere with vitamin K metabolism.
- Intervention: 180 µg of MK-7 (as MenaQ7) per day or a placebo for three years.
- Outcome Measurement:
 - Arterial Stiffness: Measured using carotid-femoral Pulse Wave Velocity (cfPWV) and the Stiffness Index β , determined by echotracking of the common carotid artery.
 - Biomarkers: Circulating levels of dephospho-uncarboxylated matrix Gla-protein (dp-ucMGP) were measured.

2. Diederichsen et al. (2022)

- Study Design: Randomized, double-blind, multicenter trial.
- Participants: 365 men (mean age 71.0 years) with a baseline aortic valve calcification (AVC) score >300 arbitrary units (AU).
- Intervention: Daily supplementation with 720 µg of MK-7 plus 25 µg of vitamin D or a matching placebo for 24 months.
- Outcome Measurement:
 - Vascular Calcification: The primary outcome was the change in AVC score, measured by non-contrast cardiac computed tomography (CT) using the Agatston method.

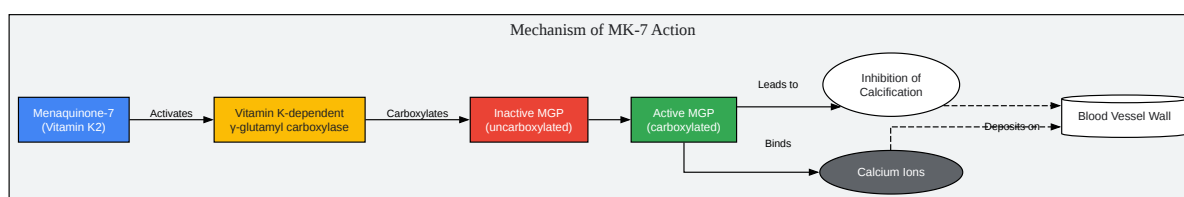
- Biomarkers: Plasma levels of dp-ucMGP were assessed.

3. VitaK-CAC Trial (Vossen et al.)

- Study Design: Double-blind, randomized, placebo-controlled trial.
- Participants: Patients with known coronary artery disease and a baseline coronary artery calcification (CAC) score between 50 and 400 Agatston units.
- Intervention: 360 µg of MK-7 per day or a placebo for 24 months.
- Outcome Measurement:
 - Vascular Calcification: The primary endpoint is the difference in the progression of the CAC score, measured by non-contrast CT scans at baseline and follow-up.

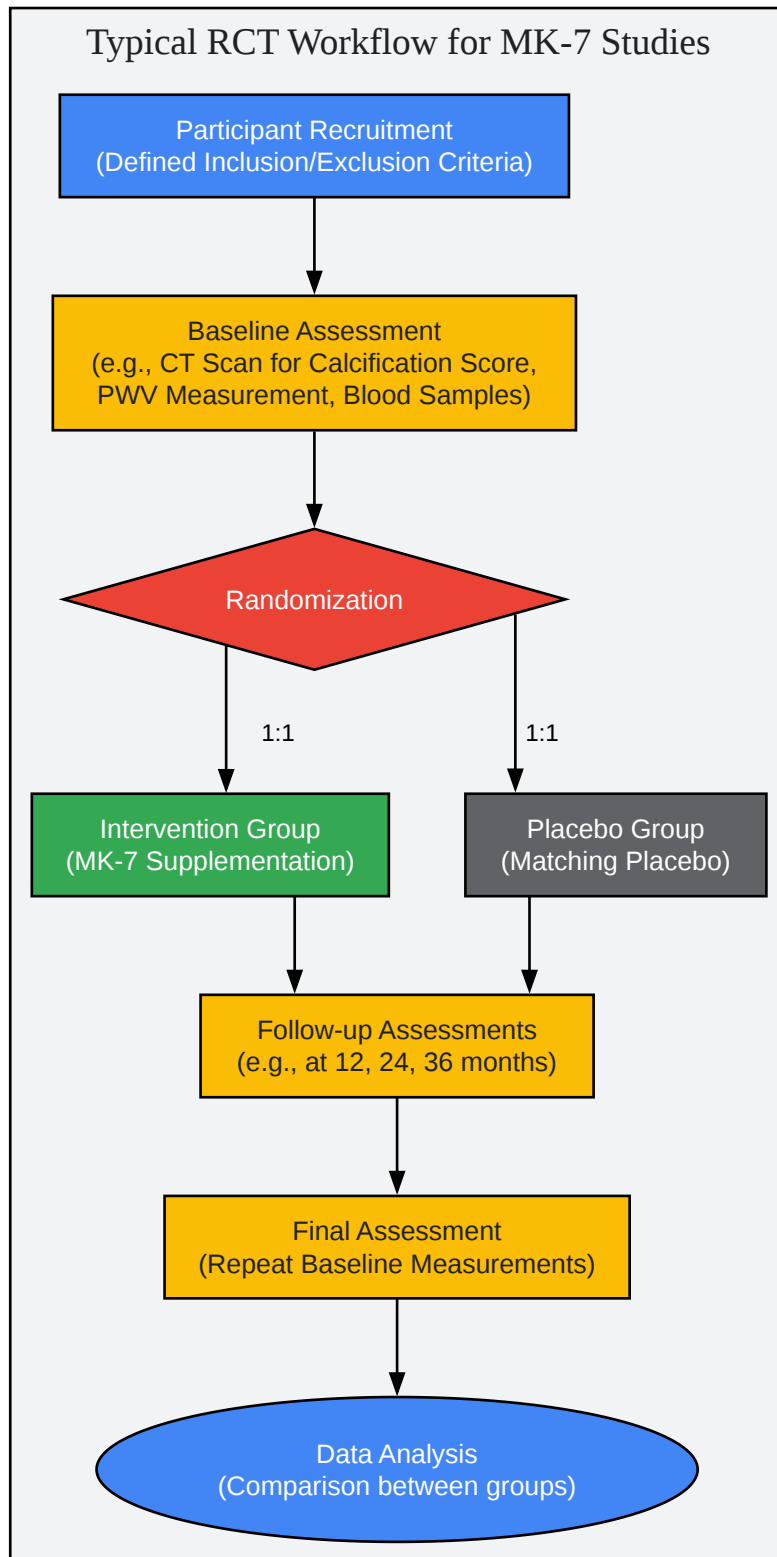
Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and study designs, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Proposed signaling pathway of **Menaquinone-7** in the inhibition of vascular calcification.



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Caption: Generalized experimental workflow for a randomized controlled trial on MK-7.

Discussion on Reproducibility

The conflicting findings in the literature on **Menaquinone-7** and cardiovascular health highlight the challenges in achieving reproducibility. Several factors may contribute to these discrepancies:

- **Dosage and Formulation:** The doses of MK-7 used in clinical trials have varied, ranging from 180 μ g/day to 720 μ g/day. The bioavailability of different MK-7 formulations could also influence the outcomes.
- **Study Population:** The baseline cardiovascular health of the study participants is a critical variable. For instance, the study by Knapen et al., which showed a positive effect, was conducted in healthy postmenopausal women, whereas the study by Diederichsen et al., which found no significant effect on aortic valve calcification, enrolled elderly men with existing substantial calcification. It is plausible that MK-7 may be more effective in preventing the initial stages of vascular calcification rather than reversing established calcification.
- **Duration of Intervention:** The duration of supplementation is another key factor. The positive findings from the Knapen et al. study were observed after a three-year intervention, suggesting that the cardiovascular benefits of MK-7 may only become apparent over the long term.
- **Endpoint Measurement:** The choice and sensitivity of the outcome measures are crucial. While some studies have focused on functional measures like arterial stiffness, others have assessed anatomical changes such as calcification scores. The methods for measuring these endpoints, for example, the type of CT scanner and protocol for calcification scoring, can also introduce variability.

Conclusion

The evidence for the cardiovascular benefits of **Menaquinone-7** is promising but not yet definitive, with notable inconsistencies across different clinical trials. While some well-controlled studies have demonstrated significant improvements in arterial stiffness and a reduction in the progression of coronary artery calcification, others have not been able to replicate these findings, particularly in populations with advanced vascular calcification.

For researchers and drug development professionals, it is imperative to carefully consider the nuances of study design, including participant characteristics, intervention duration, and the specificity of outcome measures. Future research should aim to standardize methodologies to the greatest extent possible to enhance the reproducibility and comparability of findings. Larger, long-term clinical trials in diverse populations are needed to unequivocally establish the role of MK-7 in cardiovascular health and to determine the optimal dosage and target populations for supplementation.

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References

- 1. Menaquinone-7 supplementation improves arterial stiffness in healthy postmenopausal women. A double-blind randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. menaq7.com [menaq7.com]
- 3. ahajournals.org [ahajournals.org]
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